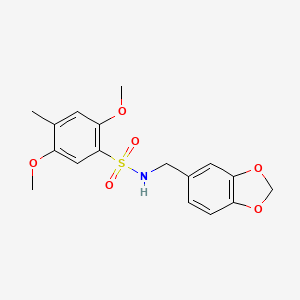![molecular formula C21H25N5O2S B12130054 N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-éthylpipérazin-1-yl)quinoxalin-2-yl]-4-méthylbenzènesulfonamide est un composé organique complexe qui présente un noyau quinoxaline, un cycle pipérazine et un groupe benzènesulfonamide. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses propriétés pharmacologiques potentielles, notamment son rôle d'antagoniste des récepteurs et ses applications dans divers domaines thérapeutiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du N-[3-(4-éthylpipérazin-1-yl)quinoxalin-2-yl]-4-méthylbenzènesulfonamide implique généralement plusieurs étapes :
Formation du noyau quinoxaline : Le noyau quinoxaline peut être synthétisé par la condensation de l'o-phénylènediamine avec un composé 1,2-dicarbonylé, tel que le glyoxal ou les dicétones, en milieu acide.
Introduction du cycle pipérazine : Le cycle pipérazine est introduit en faisant réagir le dérivé quinoxaline avec la 4-éthylpipérazine en présence d'une base appropriée, telle que la triéthylamine, et d'un agent de couplage comme l'EDC·HCl (chlorhydrate de 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Formation de sulfonamide : La dernière étape implique la sulfonation de l'intermédiaire quinoxaline-pipérazine avec le chlorure de 4-méthylbenzènesulfonyle en présence d'une base comme la pyridine ou la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction, des rendements plus élevés et des coûts de production réduits.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipérazine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le noyau quinoxaline, le convertissant potentiellement en dérivés dihydroquinoxaline.
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base comme l'hydrure de sodium (NaH).
Principaux produits
Oxydation : N-oxydes du cycle pipérazine.
Réduction : Dérivés dihydroquinoxaline.
Substitution : Divers dérivés de sulfonamide en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le N-[3-(4-éthylpipérazin-1-yl)quinoxalin-2-yl]-4-méthylbenzènesulfonamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Étudié pour son potentiel en tant qu'antagoniste des récepteurs, en particulier dans les systèmes de neurotransmetteurs.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de pathologies telles que la dépression, l'anxiété et autres troubles du système nerveux central.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Mécanisme d'action
Le composé exerce ses effets principalement par l'interaction avec des cibles moléculaires spécifiques, telles que les récepteurs des neurotransmetteurs. Il agit comme un antagoniste, bloquant l'activité du récepteur et modulant ainsi la réponse physiologique. Les voies exactes impliquées dépendent du type de récepteur et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a receptor antagonist, particularly in neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating conditions like depression, anxiety, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating the physiological response. The exact pathways involved depend on the receptor type and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
3-éthoxyquinoxalin-2-carboxamides : Ces composés partagent le noyau quinoxaline mais diffèrent par leurs groupes fonctionnels, ce qui entraîne des variations dans leurs profils pharmacologiques.
Dérivés de 4-méthylpipérazin-1-yl : Ces composés ont des cycles pipérazine similaires, mais des substituants différents, affectant ainsi leur liaison et leur activité aux récepteurs.
Unicité
Le N-[3-(4-éthylpipérazin-1-yl)quinoxalin-2-yl]-4-méthylbenzènesulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés pharmacologiques distinctes.
La structure unique de ce composé et ses applications diverses en font un sujet d'étude précieux dans divers domaines de la recherche scientifique.
Propriétés
Formule moléculaire |
C21H25N5O2S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-25-12-14-26(15-13-25)21-20(22-18-6-4-5-7-19(18)23-21)24-29(27,28)17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3,(H,22,24) |
Clé InChI |
XDPBHVVYPDPDPS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)

![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate](/img/structure/B12130021.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
